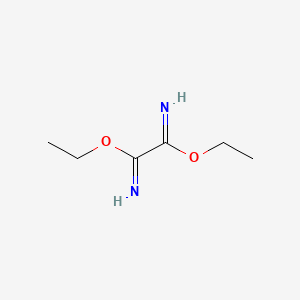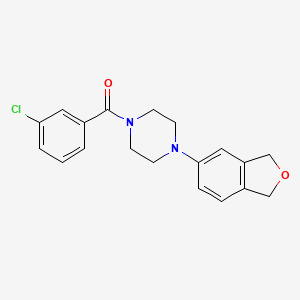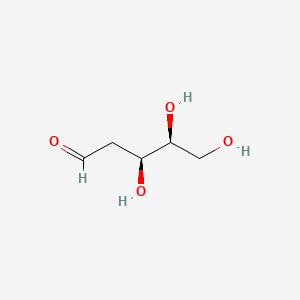![molecular formula C13H9NOS B15203923 [4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
[4-(5-Formyl-2-thienyl)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(5-Formyl-2-thienyl)phenyl]acetonitrile: is an organic compound with the molecular formula C13H9NOS . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a formyl group and a phenylacetonitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Formyl-2-thienyl)phenyl]acetonitrile typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions:
Oxidation: [4-(5-Formyl-2-thienyl)phenyl]acetonitrile can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like reflux in an appropriate solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In organic synthesis, [4-(5-Formyl-2-thienyl)phenyl]acetonitrile serves as a building block for the construction of more complex molecules.
Biology and Medicine: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems .
Industry: In the field of materials science, this compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism by which [4-(5-Formyl-2-thienyl)phenyl]acetonitrile exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Thiophene: A sulfur-containing heterocycle that serves as the core structure for [4-(5-Formyl-2-thienyl)phenyl]acetonitrile.
Phenylacetonitrile: A compound with a similar phenylacetonitrile moiety but lacking the thiophene ring.
Formylthiophene: A derivative of thiophene with a formyl group, similar to the formyl group in this compound.
Uniqueness: The uniqueness of this compound lies in its combination of the thiophene ring, formyl group, and phenylacetonitrile moiety. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic synthesis and materials science .
特性
分子式 |
C13H9NOS |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
2-[4-(5-formylthiophen-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C13H9NOS/c14-8-7-10-1-3-11(4-2-10)13-6-5-12(9-15)16-13/h1-6,9H,7H2 |
InChIキー |
WZRYAQACBOCUAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(S2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
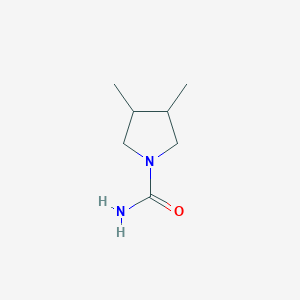
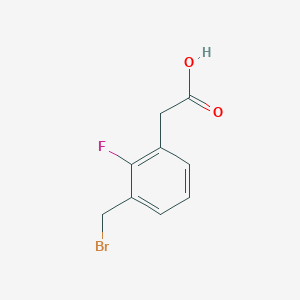
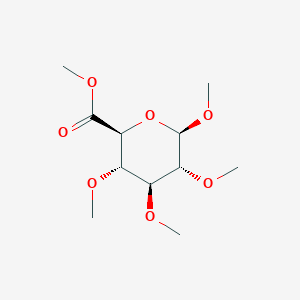

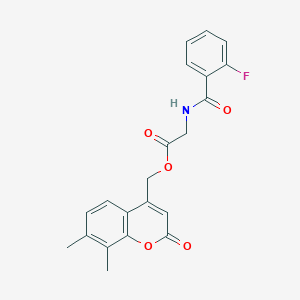
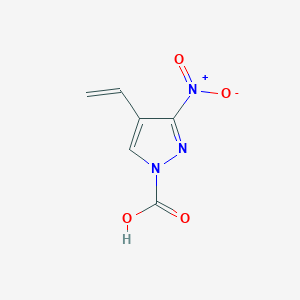
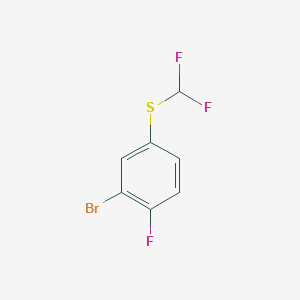
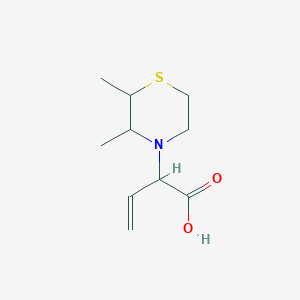
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
